(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440842
InChI: InChI=1S/C13H10ClN3O/c14-13-12-10(8-18)11(9-4-2-1-3-5-9)16-17(12)7-6-15-13/h1-7,18H,8H2
SMILES:
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol

(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol

CAS No.:

Cat. No.: VC17440842

Molecular Formula: C13H10ClN3O

Molecular Weight: 259.69 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol -

Specification

Molecular Formula C13H10ClN3O
Molecular Weight 259.69 g/mol
IUPAC Name (4-chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol
Standard InChI InChI=1S/C13H10ClN3O/c14-13-12-10(8-18)11(9-4-2-1-3-5-9)16-17(12)7-6-15-13/h1-7,18H,8H2
Standard InChI Key QAVLTXCISDYKMK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2CO)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecular framework of (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol consists of a pyrazolo[1,5-a]pyrazine core, a bicyclic system fused with pyrazole and pyrazine rings. Key substituents include:

  • Chlorine atom at position 4, which enhances electrophilic reactivity.

  • Phenyl group at position 2, contributing to hydrophobic interactions.

  • Hydroxymethyl group at position 3, enabling hydrogen bonding and derivatization.

The presence of these groups creates a balance between lipophilicity and polarity, influencing solubility and bioavailability.

Molecular and Spectroscopic Data

While experimental data for this specific compound remains sparse, analogs such as 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine provide a reference point. For example:

  • Molecular Formula: C12H9ClN3O (estimated for the target compound).

  • Molecular Weight: ~263.67 g/mol.

  • SMILES Notation: ClC1=NC2=C(C(=N1)C3=CC=CC=C3)N=NC2CO.

Spectroscopic techniques such as NMR and mass spectrometry would typically reveal distinct peaks for the chlorine atom (δ ~100–120 ppm in 13C^{13}\text{C} NMR) and hydroxymethyl protons (δ ~3.5–4.5 ppm in 1H^1\text{H} NMR) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of pyrazolo[1,5-a]pyrazine derivatives generally follows multi-step protocols involving cyclization and functionalization. A plausible route for (4-Chloro-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol includes:

  • Formation of the pyrazine core: Condensation of 3-aminopyrazole with a chlorinated diketone precursor.

  • Chlorination: Introduction of chlorine at position 4 using POCl3 or SOCl2.

  • Phenyl group incorporation: Suzuki-Miyaura coupling with phenylboronic acid.

  • Hydroxymethylation: Oxidation of a methyl group to hydroxymethyl via Kornblum oxidation or similar methods.

Reaction conditions often involve inert atmospheres, polar aprotic solvents (e.g., DMF), and catalysts such as palladium for cross-coupling steps .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring precise substitution at the 2- and 4-positions.

  • Stability of the hydroxymethyl group: Minimizing oxidation or dehydration during synthesis.

Precautionary StatementCodeRelevance to Target Compound
Avoid inhalationP261Critical due to fine powder form
Use respiratory protectionP285Required in non-ventilated areas
Store in dry conditionsP402Prevents hydrolysis of hydroxymethyl
Protect from sunlightP410Mitigates photodegradation

These protocols are derived from safety data for 4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine .

Emergency Response

  • Skin contact: Wash with soap and water (P302 + P352) .

  • Ingestion: Seek immediate medical attention (P301 + P310) .

Comparison with Related Compounds

Structural Analogues

The table below highlights key differences between the target compound and its analogues:

Compound NameStructural FeaturesUnique Properties
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazineLacks hydroxymethyl groupHigher lipophilicity
4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazineDichlorophenyl substitutionEnhanced halogen bonding capacity

The hydroxymethyl group in the target compound significantly alters solubility and metabolic stability compared to its analogues.

Industrial and Research Applications

Pharmaceutical Development

  • Lead optimization: The hydroxymethyl group serves as a handle for prodrug design.

  • Fluorescent probes: Conjugation with fluorophores for cellular imaging .

Materials Science

  • Coordination complexes: Chelation with metal ions for catalytic applications.

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